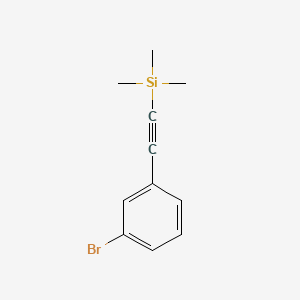
(3-溴苯基乙炔基)三甲基硅烷
描述
“(3-Bromophenylethynyl)trimethylsilane” is an internal alkyne . It has a linear formula of BrC6H4C≡CSi(CH3)3 and a molecular weight of 253.21 .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenylethynyl)trimethylsilane” is represented by the formula BrC6H4C≡CSi(CH3)3 . The compound contains a bromine atom attached to a phenyl group, which is connected to a trimethylsilyl group via an ethynyl linkage .Physical And Chemical Properties Analysis
“(3-Bromophenylethynyl)trimethylsilane” has a boiling point of 80°C at 0.2mmHg and a density of 1.189 g/mL at 25°C . Its refractive index is 1.555 .科学研究应用
合成化学中的保护基
在格氏试剂合成过程中,三甲基硅基被有效地用于保护末端的乙炔基团。例如,可以从(p-溴苯基乙炔基)-三甲基硅烷制备格氏试剂,随后的反应可以产生有价值的化合物。这种保护方法在制备类似m-和p-HCC·C6H4·MR3的化合物中至关重要,其中MR3可以代表各种基团,如SiMe3、SiEt3或SnMe3 (Eaborn, Thompson & Walton, 1967)。
在介电薄膜沉积中的应用
三甲基硅烷,作为(3-溴苯基乙炔基)三甲基硅烷的组成部分,被用于在标准PECVD系统中沉积介电薄膜。这些薄膜对于先进器件多层金属互连方案至关重要,通过取代传统的SiH4基氧化物和氮化物来提高电路性能 (Loboda, 1999)。
有机合成中的环芳化反应
(2-溴苯基乙炔基)三甲基硅烷经历环芳化反应,产生萘衍生物。这个过程包括一个由阳离子介导的C2−C7环芳化反应,伴随着三甲基硅基团的1,2-转移,突显了它在有机合成中的多功能性 (Saalfrank等人,1999)。
亲核二氟甲基化反应
(3-溴苯基乙炔基)三甲基硅烷用于酮和硝基烯烃的亲核二氟甲基化反应。这个过程涉及通过硅离子种类的路易斯酸活化底物,展示了该化合物在促进复杂化学反应中的作用 (Trifonov et al., 2016)。
安全和危害
作用机制
Target of Action
It’s known that this compound is a silane that reacts with nucleophilic phosphoryl groups . This suggests that it may interact with enzymes or other proteins that contain these groups.
Mode of Action
It’s known that this compound can participate in reactions involving nucleophilic phosphoryl groups . This suggests that it may form covalent bonds with these groups, potentially altering the function of the target protein.
Biochemical Pathways
Given its reactivity with nucleophilic phosphoryl groups , it may influence pathways involving phosphorylation and dephosphorylation, which are critical for many cellular processes.
Pharmacokinetics
Its physical properties such as boiling point (95 °c/19 mmHg) and specific gravity (119 at 20/20°C) suggest that it may have certain lipophilic characteristics , which could influence its absorption and distribution within the body.
Result of Action
Given its reactivity with nucleophilic phosphoryl groups , it may alter the function of target proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Action Environment
It’s known that this compound is sensitive to moisture and heat , suggesting that these factors could affect its stability and potentially its efficacy.
属性
IUPAC Name |
2-(3-bromophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMHQYHYOTTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394999 | |
| Record name | (3-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenylethynyl)trimethylsilane | |
CAS RN |
3989-13-7 | |
| Record name | (3-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-Bromophenyl)ethynyl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


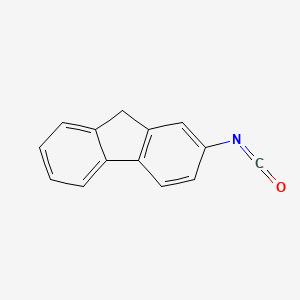
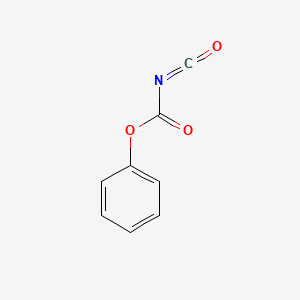
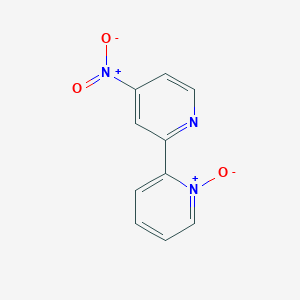
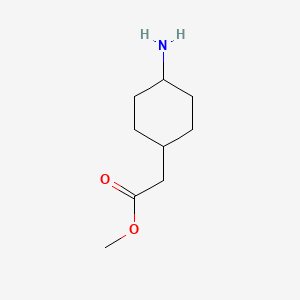
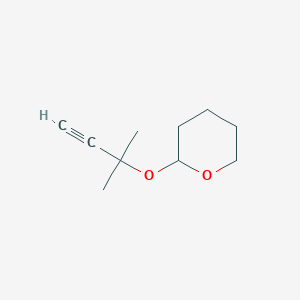

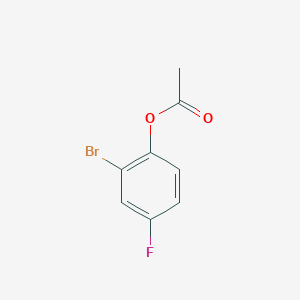
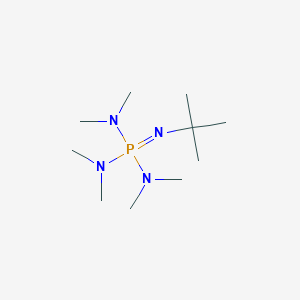


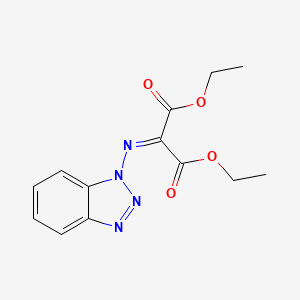
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)